(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide
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Overview
Description
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure. The structure can be represented in various ways, including a structural formula, a stick diagram, or a 3D model.
Synthesis Analysis
This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It may also discuss any challenges or unique aspects of the synthesis.Molecular Structure Analysis
This involves a detailed examination of the compound’s molecular structure, including bond lengths and angles, the presence of any functional groups, and any interesting structural features. Techniques such as X-ray crystallography or NMR spectroscopy may be used to determine the structure.Chemical Reactions Analysis
This involves a study of the chemical reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst. The mechanisms of these reactions may also be discussed.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. It could also include spectroscopic data such as UV/Vis, IR, NMR, and mass spectra.Scientific Research Applications
Chemical Characterization and Stability
Research on iminoethenethiones has explored the characterization of similar thiazole compounds through mass spectrometry and theoretical calculations, providing insights into their stability and structural properties. Studies like the one by Flammang et al. (1994) have detailed the thermodynamic and kinetic stability of iminoethenethiones, which could inform the stability aspects of the specific compound (Flammang, R. et al., 1994).
Synthetic Pathways and Transformations
The research has also focused on the synthesis of thiazole derivatives, exploring various synthetic pathways and transformations. For instance, the work by Azizian et al. (2000) demonstrates the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones, highlighting synthetic strategies that could potentially apply to the synthesis of "(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide" and related compounds (Azizian, J. et al., 2000).
Potential Biological Activities
Several studies have investigated the biological activities of thiazole derivatives. For example, research by Kaya et al. (2016) on thiazole and thiadiazole derivatives against corrosion of iron suggests the utility of thiazole compounds in corrosion inhibition, which might indicate broader applications for similar compounds in protective coatings or materials science (Kaya, S. et al., 2016).
Applications in Sensor Technology
The development of biosensors for detecting various environmental pollutants has also seen the use of thiazole derivatives. Besombes et al. (1995) describe a biosensor for detecting cyanide and other compounds, utilizing thiazole-based sensors for environmental monitoring and safety applications (Besombes, J. et al., 1995).
Safety And Hazards
This would include information on the compound’s toxicity, flammability, and environmental impact. It would also include any precautions that need to be taken when handling the compound.
Future Directions
This would discuss potential future research directions involving the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its behavior.
I hope this general information is helpful. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook, a scientific journal article, or a reliable online resource. If you have any other questions, feel free to ask!
properties
IUPAC Name |
(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N4S/c18-12-3-1-11(2-4-12)16-10-24-17(21-16)15(9-20)23-22-14-7-5-13(19)6-8-14/h1-8,10,22H/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTPRHIOEXZRCJP-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Cl)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloroanilino)-4-(4-chlorophenyl)-1,3-thiazole-2-carboximidoyl cyanide |
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